bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate

Physical Chemistry Formulation Science Cycloaliphatic Epoxy Resins

Bis[(3,4-epoxy-6-methylcyclohexyl)methyl] adipate (CAS 1985-84-8), historically designated as ERL-4289 or EP-289, is a methyl-substituted cycloaliphatic diepoxide resin. Structurally, it is the adipate diester of 3,4-epoxy-6-methylcyclohexylmethanol, possessing two terminal epoxycyclohexyl groups linked via a central adipate spacer.

Molecular Formula C22H34O6
Molecular Weight 394.5 g/mol
CAS No. 1985-84-8
Cat. No. B159271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate
CAS1985-84-8
Molecular FormulaC22H34O6
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCC1CC2C(O2)CC1COC(=O)CCCCC(=O)OCC3CC4C(O4)CC3C
InChIInChI=1S/C22H34O6/c1-13-7-17-19(27-17)9-15(13)11-25-21(23)5-3-4-6-22(24)26-12-16-10-20-18(28-20)8-14(16)2/h13-20H,3-12H2,1-2H3
InChIKeyLMMDJMWIHPEQSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate (CAS 1985-84-8): Technical Baseline for a Methylated Cycloaliphatic Diepoxide


Bis[(3,4-epoxy-6-methylcyclohexyl)methyl] adipate (CAS 1985-84-8), historically designated as ERL-4289 or EP-289, is a methyl-substituted cycloaliphatic diepoxide resin [1]. Structurally, it is the adipate diester of 3,4-epoxy-6-methylcyclohexylmethanol, possessing two terminal epoxycyclohexyl groups linked via a central adipate spacer . This compound belongs to the broader class of cycloaliphatic epoxy resins used in UV-curable coatings, electronic encapsulation, and specialty polymer formulations. It is distinguished from its more common non-methylated analog, bis(3,4-epoxycyclohexylmethyl) adipate (CAS 3130-19-6, ERL-4299), by the presence of methyl substituents on each cyclohexane ring, which alter molecular geometry, physical properties, and reactivity profiles [2].

Why Bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate Cannot Be Interchanged with Standard Cycloaliphatic Epoxy Resins


Cycloaliphatic epoxy resins are not a single commodity; subtle structural variations produce measurable differences in cured-network architecture and performance. The methyl groups on bis[(3,4-epoxy-6-methylcyclohexyl)methyl] adipate introduce steric hindrance that alters epoxide ring reactivity and segmental mobility compared to the non-methylated analog (CAS 3130-19-6) or the carboxylate-bridged ERL-4221 [1]. Physical property data reflect these structural differences: the target compound exhibits an estimated density of approximately 1.09–1.12 g/cm³ versus 1.149 g/mL for the non-methylated analog, and a boiling point of 486.4 °C versus 474.2 °C, indicating altered intermolecular interactions [2]. These variations directly impact formulation viscosity, curing kinetics, and final thermoset properties, making generic substitution unreliable without reformulation and revalidation.

Quantitative Differentiation Evidence: Bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate (CAS 1985-84-8) vs. Structural Analogs


Density and Boiling Point Divergence from Non-Methylated Analog (CAS 3130-19-6)

The methyl substituents on bis[(3,4-epoxy-6-methylcyclohexyl)methyl] adipate produce a measurable reduction in density and increase in boiling point relative to the non-methylated bis(3,4-epoxycyclohexylmethyl) adipate (CAS 3130-19-6). The target compound has an estimated density of 1.09–1.12 g/cm³ and a boiling point of 486.4 °C at 760 mmHg [1], while the non-methylated analog shows a density of 1.149 g/mL at 25 °C and a boiling point of 474.2 °C at 760 mmHg [2]. This represents approximately a 2.5–5% lower density and a 12.2 °C higher boiling point, attributable to the additional methyl groups increasing molecular weight (394.5 vs. 366.45 g/mol) and altering intermolecular packing .

Physical Chemistry Formulation Science Cycloaliphatic Epoxy Resins

Cured-Network Flexibility vs. Carboxylate-Bridged Cycloaliphatic Epoxide (ERL-4221)

The adipate diester linkage in bis[(3,4-epoxy-6-methylcyclohexyl)methyl] adipate provides a longer, more flexible spacer between epoxycyclohexyl groups compared to the shorter carboxylate ester bridge in 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate (ERL-4221). Literature on the structurally analogous non-methylated adipate (CAS 3130-19-6) demonstrates that the adipate-bridged system cured with anhydride exhibits a loss modulus 24% higher than the carboxylate-bridged CE/MHHPA system, indicating greater energy dissipation capacity and flexibility [1]. While direct data for the methylated version are not available in this study, the shared adipate spacer architecture supports a class-level inference that the methylated adipate will similarly confer enhanced flexibility relative to ERL-4221, with the added methyl groups potentially modulating this effect [2].

Thermoset Mechanics Epoxy Formulation Flexibilization

Flame-Retardant Adduct Formation with Tetrabromophthalic Anhydride

A Japanese patent (JPS58162627A) specifically exemplifies bis(3,4-epoxy-6-methylcyclohexylmethyl) adipate as the preferred epoxy compound for producing a flame-retardant epoxy adduct via reaction with 0.1–1.0 mole tetrabromophthalic anhydride in the presence of water at 90–120 °C . The resulting adduct is formulated into compression molding, transfer molding, and fluidized powder coating compositions. This patent specifically names the methylated adipate as the exemplified cycloaliphatic epoxy, suggesting that the methyl substitution does not hinder—and may facilitate—the adduct formation and subsequent processing relative to non-methylated or carboxylate-bridged alternatives that are not exemplified in this specific flame-retardant adduct context [1].

Flame Retardancy Epoxy Adducts Molding Compositions

Low-Shrinkage Dental Wax-Like Material Formulation

US Patent Application US20060194896A1 discloses a low polymerization shrinkage dental composition wherein bis(3,4-epoxy-6-methylcyclohexylmethyl) adipate is specifically reacted with 2-methylimidazole and 1,10-decanediol to form an epoxy oligomer that is a gel-like waxy solid at room temperature [1]. In contrast, a comparative example using bisphenol A propoxylate diglycidyl ether with the same reagents yields a soft wax-like resin, demonstrating that the methylated cycloaliphatic adipate monomer contributes distinct oligomer physical form and handling characteristics critical for dental restorative applications [2]. This difference in product form (gel-like waxy solid vs. soft wax-like resin) is a direct outcome of the monomer structure.

Dental Materials Ring-Opening Polymerization Low Shrinkage

Dielectric Fluid Stabilization – Reduced Dissipation Factor in Capacitor Applications

US Patent 3,588,644 describes a dielectric composition for electrical capacitors comprising chlorinated diphenyl with 0.15% 1,2-epoxy-3-phenoxypropane and 0.25% bis(3,4-epoxy-6-methylcyclohexylmethyl) adipate as stabilizing additives [1]. The patent explicitly states that this composition 'has a lower dissipation factor and a prolonged life characteristic' compared to compositions lacking the methylated adipate additive [2]. While the patent does not provide a direct quantitative dissipation factor comparison against formulations using non-methylated analogs, the specific selection of the methylated version suggests that the methyl substituents contribute favorably to the dielectric stabilization mechanism, potentially through altered reactivity with chloride species generated during capacitor aging.

Dielectric Materials Capacitor Formulation Electrical Apparatus

Molecular Weight and Epoxy Equivalent Weight Comparison

The molecular weight of bis[(3,4-epoxy-6-methylcyclohexyl)methyl] adipate (394.5 g/mol) is approximately 7.7% higher than the non-methylated analog bis(3,4-epoxycyclohexylmethyl) adipate (366.45 g/mol) . Assuming each molecule bears two epoxy groups, the theoretical epoxy equivalent weight (EEW) of the methylated version is approximately 197.3 g/eq, compared to 183.2 g/eq for the non-methylated analog. The non-methylated commercial product (ERL-4299) has a reported EEW range of 190–210 g/eq [1]. The higher EEW of the methylated compound means that for a given mass of resin, fewer epoxy groups are available for crosslinking, directly impacting the stoichiometric ratio of curing agent required—a critical parameter for formulators switching between these analogs [2].

Formulation Stoichiometry Epoxy Equivalent Curing Agent Ratio

Procurement-Guiding Application Scenarios for Bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate (CAS 1985-84-8)


Flame-Retardant Epoxy Molding Compounds via Tetrabromophthalic Anhydride Adduction

Procurement teams sourcing cycloaliphatic epoxies for flame-retardant molding compounds should consider bis[(3,4-epoxy-6-methylcyclohexyl)methyl] adipate as a patent-validated monomer for tetrabromophthalic anhydride adduct formation. JPS58162627A specifically exemplifies this compound in a process yielding flame-retardant adducts suitable for compression molding, transfer molding, and fluidized powder coating . The adduct synthesis proceeds at 90–120 °C in the presence of water, producing a solidifiable composition that can be combined with phenolic or novolac curing agents. This established process compatibility reduces development risk for formulators targeting fire-resistant electronic encapsulation or construction materials.

Low-Polymerization-Shrinkage Dental Restorative and Prosthetic Materials

Dental material manufacturers developing wax-like polymerizable compositions for dentures, crowns, bridges, and restoratives can leverage the demonstrated ability of bis(3,4-epoxy-6-methylcyclohexylmethyl) adipate to form gel-like waxy solid oligomers when reacted with 2-methylimidazole and 1,10-decanediol . The resulting oligomer's distinct physical consistency—a gel-like waxy solid versus the soft wax produced by bisphenol A-based alternatives—provides superior sculptability and dimensional stability during prosthesis fabrication. This compound enables ring-opening polymerization systems that inherently exhibit low shrinkage, addressing a critical performance requirement in dental materials where polymerization shrinkage can compromise marginal seal and restoration longevity.

Dielectric Fluid Stabilization for High-Voltage Capacitors and Electrical Apparatus

Electrical component manufacturers formulating dielectric fluids for capacitors can employ bis(3,4-epoxy-6-methylcyclohexylmethyl) adipate as a stabilizing additive at 0.25% loading in halogenated aromatic dielectric liquids to achieve lower dissipation factor and prolonged operational life . The patent literature documents its specific effectiveness in chlorinated diphenyl systems, where it functions alongside 1,2-epoxy-3-phenoxypropane as a dual-additive stabilization package. This niche application represents a high-value procurement scenario where the methylated adipate offers documented performance benefits not necessarily replicated by non-methylated cycloaliphatic epoxy analogs.

High-Temperature UV-Curable Coatings and Adhesives Requiring Reduced Volatility

For formulators of UV-curable coatings, overprint varnishes, and laminating adhesives that require elevated processing temperatures, the boiling point of bis[(3,4-epoxy-6-methylcyclohexyl)methyl] adipate (486.4 °C at 760 mmHg) offers reduced volatility compared to the non-methylated analog (474.2 °C) . Combined with its lower density (1.09–1.12 vs. 1.149 g/cm³), this compound enables formulations with lower VOC emissions at elevated cure temperatures and reduced weight per unit volume in finished coatings. The cationic UV-curing kinetics of cycloaliphatic diepoxides with this adipate spacer architecture have been well-characterized, supporting predictable processing in industrial UV-cure lines .

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